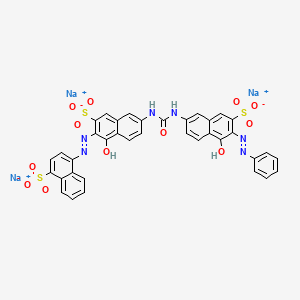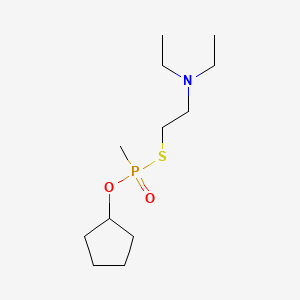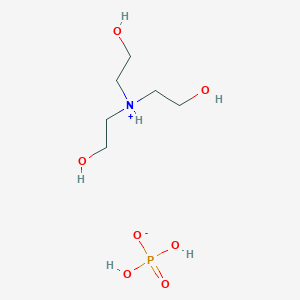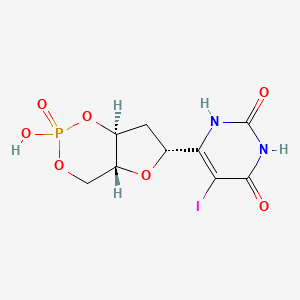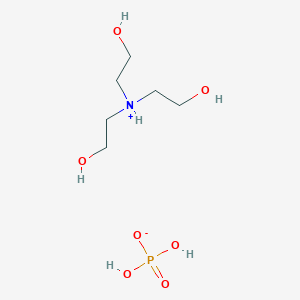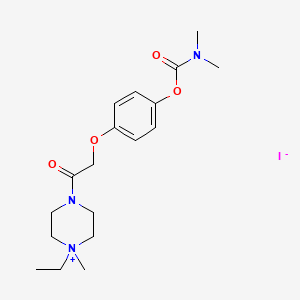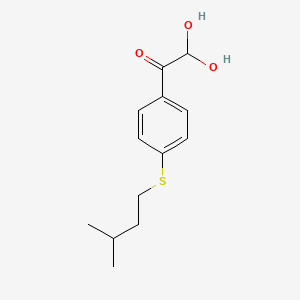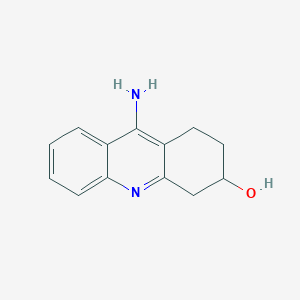
3-Hydroxytacrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxytacrine, also known as 1-Hydroxytacrine or Velnacrine, is a bioactive metabolite of tacrine. Tacrine is a centrally acting acetylcholinesterase inhibitor that was the first drug approved for the treatment of Alzheimer’s disease. This compound is formed via hydroxylation of tacrine by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxytacrine involves the hydroxylation of tacrine. This reaction is typically carried out using cytochrome P450 enzymes in the liver. The process can be replicated in vitro using isolated enzymes or liver microsomes .
Industrial Production Methods
The reaction conditions would need to be optimized for large-scale production, including considerations for temperature, pH, and the concentration of reactants and catalysts .
化学反応の分析
Types of Reactions
3-Hydroxytacrine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound back to tacrine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tacrine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Hydroxytacrine has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of tacrine and its derivatives.
Biology: Investigated for its effects on acetylcholinesterase activity and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its lower toxicity compared to tacrine.
Industry: Used in the development of new cholinesterase inhibitors and other bioactive compounds
作用機序
3-Hydroxytacrine exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is similar to that of tacrine but with reduced hepatotoxicity .
類似化合物との比較
Similar Compounds
Tacrine: The parent compound from which 3-Hydroxytacrine is derived.
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another cholinesterase inhibitor used for Alzheimer’s disease
Uniqueness
This compound is unique due to its lower toxicity compared to tacrine, making it a more promising candidate for long-term use in the treatment of Alzheimer’s disease. Its ability to inhibit acetylcholinesterase while causing fewer adverse effects highlights its potential as a safer alternative .
特性
CAS番号 |
178450-86-7 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
9-amino-1,2,3,4-tetrahydroacridin-3-ol |
InChI |
InChI=1S/C13H14N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-4,8,16H,5-7H2,(H2,14,15) |
InChIキー |
WGAVIJGEWZDOOU-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=CC=CC=C3N=C2CC1O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


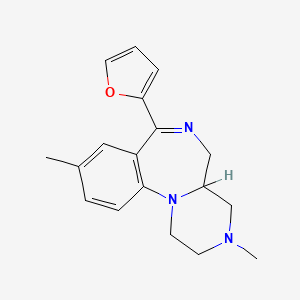
![(4S,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-1,2,4,4a,7,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-13-one](/img/structure/B12737156.png)
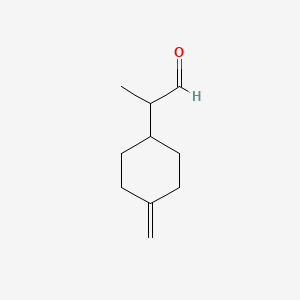

![(6R,10bS)-6-(4-methylsulfanylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;perchloric acid](/img/structure/B12737168.png)
